molecular formula C16H20ClN3O B2438246 N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide CAS No. 2411277-80-8

N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide

Cat. No. B2438246
CAS RN: 2411277-80-8
M. Wt: 305.81
InChI Key: YNZJXHWRIUCEBN-UHFFFAOYSA-N
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Description

“N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide” is a novel and selective covalent inhibitor of SRC kinase . It’s also related to a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .


Synthesis Analysis

The synthesis of new amides containing an N-methylpiperazine fragment was achieved by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s known that it’s a potent and selective inhibitor of SRC kinase . This suggests that it may work by inhibiting the activity of SRC kinase, a protein involved in regulating cell growth and division.

Future Directions

Future research could focus on further understanding the compound’s mechanism of action, potential therapeutic uses, and safety profile. One potential direction could be the synthesis of antileukemic agent imatinib and its isomer with alternative position of the amide group .

properties

IUPAC Name

N-[[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-3-5-16(21)18-12-13-14(17)6-4-7-15(13)20-10-8-19(2)9-11-20/h4,6-7H,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZJXHWRIUCEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC=C1Cl)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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